molecular formula C17H18ClN5O B275606 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No. B275606
M. Wt: 343.8 g/mol
InChI Key: QVXLFOBMEHZYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine, commonly known as CBN-001, is a novel tetrazole-based compound that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and its unique chemical structure has led to the investigation of its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of CBN-001 is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. CBN-001 has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant effects. It may also modulate glutamatergic neurotransmission, which may be involved in its neuroprotective effects.
Biochemical and Physiological Effects:
CBN-001 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and neuroprotective effects. CBN-001 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which may be involved in its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

CBN-001 has several advantages for laboratory experiments, including its high purity and stability, as well as its well-characterized chemical structure. It can be easily synthesized in large quantities, and its effects can be easily measured using various analytical techniques. However, CBN-001 also has some limitations for laboratory experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for further research on CBN-001. One area of research could focus on the development of new synthetic methods for CBN-001 that increase its yield and purity. Another area of research could focus on the optimization of CBN-001's pharmacokinetic properties, such as its solubility and bioavailability. Additionally, further studies could investigate the potential use of CBN-001 in the treatment of other neurological disorders, such as depression and anxiety. Finally, future research could also investigate the potential use of CBN-001 in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of CBN-001 involves several steps, starting with the reaction between 4-chlorobenzyl chloride and sodium hydroxide to form 4-chlorobenzyl alcohol. This alcohol is then reacted with 4-hydroxybenzyl bromide to form 4-[(4-chlorobenzyl)oxy]benzyl alcohol. The final step involves the reaction of this alcohol with 2-ethyl-5-aminotetrazole to form CBN-001. The synthesis of CBN-001 has been optimized to increase its yield and purity, and this compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

CBN-001 has been studied for its potential use in various scientific research applications, including the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Preclinical studies have shown that CBN-001 has anticonvulsant and neuroprotective effects, and it may also have potential as a cognitive enhancer. CBN-001 has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C17H18ClN5O/c1-2-23-21-17(20-22-23)19-11-13-5-9-16(10-6-13)24-12-14-3-7-15(18)8-4-14/h3-10H,2,11-12H2,1H3,(H,19,21)

InChI Key

QVXLFOBMEHZYIF-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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